molecular formula C11H13B B3287260 2-Bromo-3-(4-ethylphenyl)-1-propene CAS No. 842140-38-9

2-Bromo-3-(4-ethylphenyl)-1-propene

Cat. No. B3287260
CAS RN: 842140-38-9
M. Wt: 225.12 g/mol
InChI Key: HESDTIBRUAOHSR-UHFFFAOYSA-N
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Description

“2-Bromo-3-(4-ethylphenyl)-1-propene” is likely an organic compound containing a bromine atom and an ethylphenyl group attached to a propene backbone. The presence of the bromine atom suggests that it could be involved in various organic reactions as a leaving group. The ethylphenyl group is a common structure in many organic compounds and can contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(4-ethylphenyl)-1-propene” would consist of a propene backbone with a bromine atom attached to the second carbon and a 4-ethylphenyl group attached to the third carbon. This structure could exhibit geometric isomerism .


Chemical Reactions Analysis

The bromine atom in “2-Bromo-3-(4-ethylphenyl)-1-propene” makes it a potential candidate for various substitution and elimination reactions. The compound could also participate in coupling reactions like the Suzuki-Miyaura cross-coupling, given the presence of a halogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-(4-ethylphenyl)-1-propene” would depend on factors like its molecular structure and the nature of its functional groups. For instance, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Pharmaceutical and Medicinal Chemistry

Anticancer Agents: The compound finds application in the synthesis of anticancer agents. For instance:

Anti-Atherosclerotic Agents:

Mechanism of Action

The mechanism of action would depend on the specific reaction “2-Bromo-3-(4-ethylphenyl)-1-propene” is involved in. For example, in a Suzuki-Miyaura cross-coupling reaction, the bromine atom would be replaced by a boronic acid or boronate ester in the presence of a palladium catalyst .

Future Directions

The future directions for research on “2-Bromo-3-(4-ethylphenyl)-1-propene” would depend on its potential applications. If it shows promise in certain reactions or as a precursor to useful compounds, it could be the subject of further study .

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESDTIBRUAOHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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